molecular formula C20H25N3S B216404 4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide

4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B216404
M. Wt: 339.5 g/mol
InChI Key: KWRFBJWHLQQGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a phenylethyl group, and a piperazine ring, which are linked through a carbothioamide functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction using phenylethyl halides.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or phenylethyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(2-phenylethyl)-1-piperidinecarbothioamide
  • 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide

Uniqueness

4-Benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide is unique due to its specific structural features, including the combination of a benzyl group, a phenylethyl group, and a piperazine ring linked through a carbothioamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H25N3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N3S/c24-20(21-12-11-18-7-3-1-4-8-18)23-15-13-22(14-16-23)17-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24)

InChI Key

KWRFBJWHLQQGIP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3

Origin of Product

United States

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